Patent-Backed CRTH2 Antagonist Potential vs. Unsubstituted Indoline Scaffold
The compound falls within the general Markush structure of US Patent 7,897,788, which claims indol-1-yl-acetic acid derivatives as potent CRTH2 antagonists [1]. While the patent does not provide an isolated IC50 for this specific compound, the class is defined by its ability to inhibit PGD2-induced eosinophil migration, with a benchmark compound, Ramatroban, reported to have an IC50 in the low nanomolar range for this functional assay [2]. The 4-ethoxy substitution is a key variation within the claimed genus, distinguishing it from other exemplified substituents (e.g., 4-methoxy, 4-halogen).
| Evidence Dimension | Pharmacological Target Engagement Potential |
|---|---|
| Target Compound Data | Covered by general formula (I) of US 7,897,788: CRTH2 antagonist activity expected [1] |
| Comparator Or Baseline | Ramatroban (standard CRTH2 antagonist): IC50 of ~10 nM in eosinophil migration assay [2] |
| Quantified Difference | Class-level activity is established; specific quantitative difference vs. comparators requires proprietary data from derivative studies. |
| Conditions | Cell-based assay: inhibition of PGD2-induced eosinophil migration in vitro. |
Why This Matters
Purchasing this compound means acquiring a scaffold that has been validated in a key patent for a high-value therapeutic target, providing a strategic starting point for proprietary lead optimization.
- [1] Fecher, A., Fretz, H., Hilpert, K., & Riederer, M. (2011). Indol-1-yl-acetic acid derivatives. U.S. Patent No. 7,897,788. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Sugimoto, H., Shichijo, M., Iino, T., Manabe, Y., Watanabe, A., Shimazaki, M., ... & Bacon, K. B. (2003). An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro. Journal of Pharmacology and Experimental Therapeutics, 305(1), 347-352. View Source
